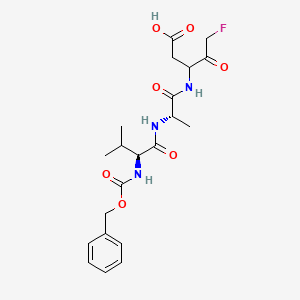

Z-VA-DL-D-FMK

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUHZYLYARUNIA-LWSHRDBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420583 | |

| Record name | AC1NUZLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220644-02-0 | |

| Record name | AC1NUZLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-VAD-FMK: An In-depth Technical Guide to a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is an indispensable tool in the study of programmed cell death, primarily used to inhibit apoptosis by broadly targeting caspases, the key executioners of this pathway. However, its utility is nuanced by its ability to induce alternative cell death pathways, such as necroptosis, and to modulate other cellular processes like autophagy. This technical guide provides a comprehensive overview of Z-VAD-FMK, including its mechanism of action, target specificity with quantitative data, detailed experimental protocols, and a discussion of its off-target effects.

Core Concepts and Mechanism of Action

Z-VAD-FMK is a synthetic tripeptide that functions as an irreversible inhibitor of most caspases.[1] Caspases are a family of cysteine-aspartic proteases that play a central role in the initiation and execution of apoptosis.[1]

The inhibitory action of Z-VAD-FMK is conferred by its specific chemical structure:

-

Peptide Sequence (Val-Ala-Asp): This sequence mimics the consensus cleavage site of many caspases, providing broad-spectrum affinity.

-

Fluoromethylketone (FMK) group: This reactive group covalently binds to the catalytic cysteine residue in the active site of the caspase, forming a stable thioether linkage that permanently inactivates the enzyme.[2]

-

N-terminal Benzyloxycarbonyl (Z) group and O-methylated aspartate: These modifications enhance the molecule's cell permeability and stability, allowing it to be effectively used in cell culture experiments.[3]

By inhibiting both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and -7), Z-VAD-FMK effectively blocks the downstream events of the apoptotic cascade.

Physicochemical and Handling Properties

| Property | Value |

| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]- fluoromethylketone |

| Synonyms | Z-VAD(OMe)-FMK, Caspase Inhibitor I |

| Molecular Formula | C₂₂H₃₀FN₃O₇ |

| Molecular Weight | 467.5 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO (e.g., 20 mM), insoluble in water.[4] |

| Storage | Store lyophilized powder at -20°C. Reconstituted stock solutions in DMSO are stable for up to 6 months at -20°C when aliquoted to avoid repeated freeze-thaw cycles.[5] |

Data Presentation: Target Specificity and Quantitative Inhibition

Z-VAD-FMK exhibits broad specificity across the caspase family, potently inhibiting the majority of human and murine caspases involved in both apoptosis and inflammation.[1] A notable exception is caspase-2, against which it shows weaker activity.[1]

The following table summarizes the available IC50 values for Z-VAD-FMK against a panel of caspases. It is important to note that IC50 values can vary depending on the specific assay conditions.

| Caspase | Z-VAD-FMK IC50 (nM) |

| Caspase-1 | Potent Inhibitor |

| Caspase-3 | Potent Inhibitor |

| Caspase-4 | Weakly Inhibited |

| Caspase-5 | Weakly Inhibited |

| Caspase-6 | Potent Inhibitor |

| Caspase-7 | Potent Inhibitor |

| Caspase-8 | Potent Inhibitor |

| Caspase-9 | Potent Inhibitor |

| Caspase-10 | Potent Inhibitor |

| Caspase-11 (murine) | Weakly Inhibited |

Data compiled from a preprint available on ResearchGate.[6]

Signaling Pathways and Mandatory Visualizations

Inhibition of Apoptosis

Z-VAD-FMK blocks both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis by inhibiting the initiator and executioner caspases.

Induction of Necroptosis

A significant off-target effect of Z-VAD-FMK is the induction of necroptosis, a form of programmed necrosis.[2] By inhibiting caspase-8, Z-VAD-FMK prevents the cleavage and inactivation of key necroptotic proteins, RIPK1 and RIPK3. This allows for the formation of the necrosome complex, leading to the phosphorylation of MLKL and subsequent plasma membrane rupture.

Induction of Autophagy

Recent studies have demonstrated that Z-VAD-FMK can also induce autophagy. This is attributed to its off-target inhibition of N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. Inhibition of NGLY1 is thought to trigger a cellular stress response that leads to the upregulation of autophagy.

Experimental Protocols

The following are representative protocols for the use of Z-VAD-FMK in common cellular assays. It is crucial to optimize concentrations and incubation times for specific cell types and experimental conditions.

Preparation of Z-VAD-FMK Stock Solution

-

Materials:

-

Z-VAD-FMK powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Bring the vial of lyophilized Z-VAD-FMK to room temperature before opening.

-

To prepare a 20 mM stock solution, reconstitute 1 mg of Z-VAD-FMK (MW: 467.5 g/mol ) in 107 µL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months.

-

Inhibition of Apoptosis in Cell Culture

Objective: To prevent apoptosis induced by a chemical or biological stimulus.

-

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Z-VAD-FMK stock solution (20 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of Z-VAD-FMK (a typical starting concentration is 20-50 µM) for 1-2 hours. A vehicle control (DMSO) should be run in parallel.

-

Induce apoptosis by adding the chosen stimulus to the cell culture medium.

-

Incubate the cells for the appropriate time required to induce apoptosis (this will vary depending on the stimulus and cell type).

-

Harvest the cells by trypsinization or scraping.

-

Wash the cells with cold PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Western Blotting for Apoptosis Markers

Objective: To assess the inhibition of caspase activation by observing the cleavage of pro-caspases and their substrates.

-

Materials:

-

Cells treated as described in Protocol 4.2.

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Induction and Confirmation of Necroptosis

Objective: To induce and confirm necroptosis in a cell line sensitive to this pathway.

-

Materials:

-

Necroptosis-sensitive cell line (e.g., L929, HT-29)

-

Complete cell culture medium

-

TNF-α

-

Z-VAD-FMK (20 mM stock in DMSO)

-

Necrostatin-1 (a RIPK1 inhibitor, as a negative control)

-

Propidium Iodide (PI)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells and allow them to adhere.

-

Pre-treat cells with Z-VAD-FMK (e.g., 20 µM) for 1-2 hours.

-

For a negative control, pre-treat a separate set of cells with Necrostatin-1 (e.g., 30 µM) followed by Z-VAD-FMK.

-

Stimulate the cells with TNF-α (e.g., 10-100 ng/mL).

-

Incubate for a time sufficient to induce necroptosis (typically 6-24 hours).

-

Stain the cells with Propidium Iodide.

-

Analyze the cells for PI uptake using fluorescence microscopy or flow cytometry. An increase in PI-positive cells in the Z-VAD-FMK/TNF-α treated group, which is rescued by Necrostatin-1, is indicative of necroptosis.

-

Conclusion

Z-VAD-FMK remains a cornerstone tool for the study of programmed cell death. Its potent and broad-spectrum inhibition of caspases provides a robust method for blocking apoptosis in a wide range of experimental systems. However, researchers and drug development professionals must be cognizant of its significant off-target effects, namely the induction of necroptosis and autophagy. Careful experimental design, including the use of appropriate controls, is essential for the accurate interpretation of data generated using this inhibitor. Understanding the multifaceted activities of Z-VAD-FMK will enable more precise and insightful investigations into the complex mechanisms of cell death.

References

Z-VAD-FMK Pan-Caspase Inhibitor: A Technical Guide to Specificity and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the widely used pan-caspase inhibitor, Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone). It details its mechanism of action, on-target specificity, significant off-target effects, and provides comprehensive experimental protocols for its characterization. This document is intended to equip researchers with the critical information necessary for the effective use and accurate interpretation of data generated with this compound.

Mechanism of Action

Z-VAD-FMK is a synthetic, cell-permeable tripeptide that functions as an irreversible inhibitor of a broad range of caspase enzymes.[1] Its mechanism is centered on the C-terminal fluoromethylketone (FMK) group, which forms a covalent thioether bond with the cysteine residue within the catalytic site of caspases.[1] This irreversible binding permanently inactivates the enzyme, thereby blocking the downstream proteolytic cascade essential for apoptosis.[1] The peptide sequence (Val-Ala-Asp) mimics the caspase recognition motif, guiding the inhibitor to the enzyme's active site. Furthermore, the aspartic acid residue is O-methylated, a modification that enhances the compound's chemical stability and cell permeability.[1]

On-Target Specificity: The Caspase Family

Z-VAD-FMK is classified as a "pan-caspase" inhibitor due to its potent activity against most members of the caspase family. It effectively inhibits both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) involved in apoptosis, as well as inflammatory caspases (e.g., Caspase-1, Caspase-4, Caspase-5).[2] While it is a potent inhibitor of most caspases in the low to mid-nanomolar range, it is notably a weak inhibitor of Caspase-2.[2][3]

It is critical to note that IC50 values can vary significantly between studies due to different assay conditions, substrates, and enzyme sources.[1] The data presented below is intended as a comparative guide.

Table 1: On-Target Inhibitory Profile of Z-VAD-FMK

| Caspase Target | Group | Reported Potency / IC50 | References |

|---|---|---|---|

| Caspase-1 | Inflammatory | Potent inhibitor (low-mid nM range) | [2][3] |

| Caspase-2 | Apoptotic (Initiator) | Weak inhibitor | [2] |

| Caspase-3 | Apoptotic (Executioner) | Potent inhibitor (low-mid nM range) | [3] |

| Caspase-4 | Inflammatory | Potent inhibitor (low-mid nM range) | [2][3] |

| Caspase-5 | Inflammatory | Potent inhibitor (low-mid nM range) | [2][3] |

| Caspase-6 | Apoptotic (Executioner) | Potent inhibitor (low-mid nM range) | [3] |

| Caspase-7 | Apoptotic (Executioner) | Potent inhibitor (low-mid nM range) | [3] |

| Caspase-8 | Apoptotic (Initiator) | Potent inhibitor (low-mid nM range) | [3] |

| Caspase-9 | Apoptotic (Initiator) | Potent inhibitor (low-mid nM range) | [3] |

| Caspase-10 | Apoptotic (Initiator) | Potent inhibitor (low-mid nM range) |[2] |

Note: In a comparative study, Z-VAD-FMK was found to be the most potent inhibitor against all caspases tested, with activity in the low to mid-nanomolar range.[3]

Apoptotic Signaling and Z-VAD-FMK Intervention

Apoptosis proceeds via two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial). Both pathways converge on the activation of executioner caspases. Z-VAD-FMK's broad specificity allows it to inhibit caspases at multiple points in these cascades, making it an effective tool for determining if a process is caspase-dependent.[4]

Off-Target Effects and Critical Considerations

While a powerful tool, the utility of Z-VAD-FMK is tempered by its lack of absolute specificity. Researchers must be aware of its off-target activities, which can significantly confound experimental results.[4]

Table 2: Known Off-Target Effects of Z-VAD-FMK

| Off-Target | Mechanism of Action | Experimental Consequence | References |

|---|---|---|---|

| NGLY1 (Peptide:N-glycanase 1) | Direct inhibition of NGLY1, an amidase involved in ER-associated degradation (ERAD). | Induction of autophagy . This is a major confounding effect, as it introduces a separate, complex cellular process that is independent of caspase inhibition. | [5][6][7][8][9] |

| Cathepsins (e.g., Cathepsin B) | Inhibition of other cysteine proteases. | Can mask the true role of caspases, as cathepsins are also involved in some cell death pathways. May provide protection against apoptosis at high concentrations independent of caspase blockade. | [5][7] |

| Calpains | Inhibition of other cysteine proteases. | Similar to cathepsins, inhibition of calpains can complicate the interpretation of cell death mechanisms. | [5][7] |

| RIPK1/RIPK3 Pathway | Inhibition of Caspase-8 prevents the cleavage and inactivation of RIPK1 and RIPK3. | Induction of necroptosis , an alternative programmed cell death pathway. This can lead to a switch from apoptosis to necroptosis, rather than cell survival. |[10] |

Due to these off-target effects, particularly the induction of autophagy via NGLY1 inhibition, results obtained using Z-VAD-FMK should be interpreted with caution.[6][8] For studies where autophagy is a concern, alternative pan-caspase inhibitors such as Q-VD-OPh , which does not inhibit NGLY1, are recommended.[5][6][8]

Experimental Protocols

This protocol describes a general method for determining the IC50 value of an inhibitor against a specific caspase using a fluorogenic substrate.[11]

Objective: To quantify the concentration of Z-VAD-FMK required to inhibit 50% of a specific recombinant caspase's activity in vitro.

Materials:

-

Recombinant active caspases (e.g., Caspase-1, -3, -8, -9).

-

Z-VAD-FMK stock solution (e.g., 10-20 mM in DMSO).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.[11]

-

Fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9).[12] Stock at 1 mM in DMSO.

-

96-well black, flat-bottom microplate.

-

Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex: ~400 nm, Em: ~505 nm for AFC substrates).[11][13]

Procedure:

-

Enzyme Preparation: On ice, dilute the recombinant active caspase to a working concentration (e.g., 1-10 units/well) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 60 minutes.

-

Inhibitor Dilution: Prepare a serial dilution of Z-VAD-FMK in Assay Buffer. A 10-point, 2-fold or 3-fold dilution series is recommended to cover a broad concentration range (e.g., from 100 µM down to picomolar concentrations). Also prepare a "no inhibitor" control (Assay Buffer with DMSO equivalent to the highest inhibitor concentration) and a "no enzyme" blank.

-

Reaction Setup:

-

Add 50 µL of Assay Buffer to all wells of the 96-well plate.

-

Add 10 µL of the serially diluted Z-VAD-FMK or vehicle control to the appropriate wells.

-

To initiate the reaction, add 40 µL of the diluted active caspase to all wells except the "no enzyme" blank (add 40 µL of Assay Buffer to the blank wells instead).

-

The final volume in each well is 100 µL.

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[11]

-

Substrate Addition: Add 5 µL of the 1 mM fluorogenic substrate to all wells to achieve a final concentration of 50 µM.[12][14]

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.[11]

Data Analysis:

-

For each concentration of the inhibitor, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the "no enzyme" blank from all other rates.

-

Normalize the data by expressing the inhibited rates as a percentage of the "no inhibitor" control (100% activity).

-

Plot the percent activity versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Experimental Workflow for Inhibitor Specificity Profiling

A systematic approach is crucial for characterizing the specificity of any enzyme inhibitor. The workflow involves progressing from initial biochemical assays against a panel of related enzymes to validation in more complex, biologically relevant cell-based systems.

Conclusion and Recommendations for Researchers

Z-VAD-FMK is an invaluable reagent for establishing the general involvement of caspases in a biological process. Its potent, broad-spectrum, and irreversible inhibitory action makes it highly effective for blocking apoptosis in a wide variety of experimental systems.[15]

However, its significant and now well-documented off-target effects demand a cautious and critical approach to data interpretation.[4] The induction of autophagy via NGLY1 inhibition is a particularly important confounding factor that must be considered.[5][6]

Recommendations:

-

Use as a Tool, Not a Definitive Probe: Use Z-VAD-FMK to ask if a process is caspase-dependent, not which specific caspase is involved.[4]

-

Validate Findings: Corroborate results using more specific caspase inhibitors or, ideally, genetic approaches like siRNA or CRISPR-mediated knockout of individual caspases.

-

Consider Alternatives: For experiments where autophagy or necroptosis could interfere with results, utilize an alternative inhibitor like Q-VD-OPh, which does not induce autophagy.[8]

-

Control for Off-Targets: When using Z-VAD-FMK, consider including parallel experiments to monitor for autophagy (e.g., LC3-II immunoblotting) or necroptosis (e.g., RIPK1/MLKL phosphorylation).

-

Dose-Response: Use the lowest effective concentration of Z-VAD-FMK, as off-target effects can be more pronounced at higher concentrations. A typical starting concentration for cell culture is 20-50 µM.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 8. Sugar coating autophagy: exploring the links between the inhibition of NGLY1 (N-glycanase 1) and autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. z-fa-fmk.com [z-fa-fmk.com]

Z-VAD-FMK: A Technical Guide to Pan-Caspase-Mediated Apoptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate process of programmed cell death, or apoptosis, is fundamental to tissue homeostasis and development. A dysregulation of this process is a hallmark of numerous pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases. Central to the execution of apoptosis is a family of cysteine-aspartic proteases known as caspases. The ability to modulate caspase activity is therefore a critical tool in both basic research and therapeutic development. This technical guide provides an in-depth overview of Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone), a potent and widely utilized pan-caspase inhibitor. We will delve into its mechanism of action, target specificity, and its multifaceted role in the inhibition of apoptosis, while also exploring its influence on other cell death pathways. This guide offers detailed experimental protocols and visual representations of the underlying signaling cascades to equip researchers with the knowledge to effectively utilize Z-VAD-FMK in their studies.

Chemical Properties and Mechanism of Action

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[1] Its structure consists of a tripeptide sequence (Val-Ala-Asp) that mimics the caspase recognition site, an N-terminal carbobenzoxy (Z) group that enhances cell permeability, and a C-terminal fluoromethylketone (FMK) group.[2] The FMK group is the reactive moiety that covalently binds to the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating the enzyme.[2] The O-methylation of the aspartic acid residue further increases the compound's stability and cell permeability.[1]

By targeting a broad range of caspases, Z-VAD-FMK effectively blocks the downstream signaling events of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This comprehensive inhibition prevents the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately halts the execution of the apoptotic program.[2]

Quantitative Inhibition Data

Z-VAD-FMK is recognized for its potent, broad-spectrum inhibition of human caspases. It effectively inhibits caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10.[3] Notably, it is a weak inhibitor of caspase-2.[3] The half-maximal inhibitory concentration (IC50) values for Z-VAD-FMK can vary depending on the specific caspase and the experimental conditions. The following table summarizes the available quantitative data on its inhibitory activity.

| Caspase | IC50 / Ki Value | Notes | Reference(s) |

| Pan-Caspase | IC50 = 0.0015 - 5.8 mM | Wide range reflects varying experimental systems and substrates. | [4] |

| Caspase-1 | Potent Inhibitor | [5][6] | |

| Caspase-3 | Potent Inhibitor | [5][6] | |

| Caspase-4 | Potent Inhibitor | ||

| Caspase-5 | Potent Inhibitor | ||

| Caspase-6 | Potent Inhibitor | Weakly inhibited in one study. | [6] |

| Caspase-7 | Potent Inhibitor | [5][6] | |

| Caspase-8 | IC50 = 0.07 µM | [6] | |

| Caspase-9 | IC50 = 1.5 µM | [6] | |

| Caspase-10 | IC50 = 3.59 µM | [6] |

Signaling Pathways

Z-VAD-FMK exerts its anti-apoptotic effects by intervening in the core caspase-dependent signaling pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn activates effector caspases like caspase-3. Z-VAD-FMK inhibits both caspase-9 and caspase-3, thereby blocking the propagation of the apoptotic signal.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their cognate death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which translocates to the mitochondria and initiates the intrinsic pathway. Z-VAD-FMK inhibits caspase-8 and downstream effector caspases.

Beyond Apoptosis: Necroptosis Induction

An important consideration when using Z-VAD-FMK is its ability to induce an alternative form of programmed cell death called necroptosis, particularly in the context of death receptor stimulation. By inhibiting caspase-8, Z-VAD-FMK can prevent the cleavage and inactivation of key necroptotic proteins, RIPK1 and RIPK3. This allows for the formation of the necrosome complex, leading to the phosphorylation of MLKL and subsequent plasma membrane rupture.

Experimental Protocols

The following are detailed methodologies for key experiments involving Z-VAD-FMK.

Preparation of Z-VAD-FMK Stock Solution

Materials:

-

Z-VAD-FMK powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Bring the vial of Z-VAD-FMK powder to room temperature before opening.

-

To prepare a 10 mM stock solution, reconstitute 1 mg of Z-VAD-FMK powder in 213.9 µL of DMSO. For a 20 mM stock solution, dissolve 1 mg in 107 µL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into single-use, sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C.

General Cell Treatment Protocol

Note: The optimal working concentration of Z-VAD-FMK is cell-type and stimulus-dependent and should be determined empirically. A common starting concentration range is 10-100 µM.

Protocol:

-

Culture cells to the desired confluency.

-

Prepare the final working concentration of Z-VAD-FMK by diluting the stock solution in fresh cell culture medium. The final DMSO concentration should not exceed 1.0% to avoid solvent toxicity.

-

Include appropriate controls:

-

Untreated cells

-

Cells treated with the apoptosis-inducing agent alone

-

Cells treated with the vehicle (DMSO) at the same final concentration as the Z-VAD-FMK treated cells.

-

-

Pre-treat the cells with Z-VAD-FMK for 1-2 hours before adding the apoptotic stimulus.

-

Add the apoptosis-inducing agent.

-

Incubate for the desired period.

-

Proceed with downstream analysis.

Western Blot Analysis of Caspase and PARP Cleavage

This protocol allows for the detection of the active, cleaved forms of caspases and a key caspase substrate, PARP.

Materials:

-

Treated and control cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Wash cell pellets with ice-cold PBS and lyse in RIPA buffer.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Transfer the supernatant (lysate) to a new tube.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect protein bands using ECL substrate and an imaging system.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Conclusion

Z-VAD-FMK is an indispensable tool for researchers studying the intricate mechanisms of apoptosis. Its broad-spectrum, irreversible inhibition of caspases provides a robust method for dissecting caspase-dependent signaling pathways. However, as highlighted in this guide, it is crucial for researchers to be aware of its potential to induce necroptosis, which can be a confounding factor if not properly controlled for. By understanding its mechanism of action, target specificity, and by employing the detailed protocols provided, scientists and drug development professionals can confidently and effectively utilize Z-VAD-FMK to advance our understanding of cell death and develop novel therapeutic strategies.

References

Z-VAD-FMK and Necroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious disease, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway orchestrated by a core signaling module involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK1-like (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL). Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone), a well-established pan-caspase inhibitor, has paradoxically become an indispensable tool for studying necroptosis. By inhibiting caspase-8, a key negative regulator of the necroptotic pathway, Z-VAD-FMK can experimentally induce necroptosis, providing a valuable model for investigating its molecular mechanisms.[1][2] This technical guide provides a comprehensive overview of the role of Z-VAD-FMK in necroptosis, including detailed experimental protocols, quantitative data, and signaling pathway diagrams.

The Core Mechanism: How Z-VAD-FMK Induces Necroptosis

Under normal circumstances, activation of death receptors like TNFR1 can lead to the formation of a signaling complex that includes caspase-8. Active caspase-8 triggers apoptosis and simultaneously suppresses necroptosis by cleaving and inactivating RIPK1 and RIPK3.[2][3]

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that covalently binds to the catalytic site of caspases, thereby blocking their activity.[4][5] By inhibiting caspase-8, Z-VAD-FMK prevents the cleavage of RIPK1 and RIPK3. This allows RIPK1 and RIPK3 to interact through their RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of a functional necrosome complex.[2][6] Within the necrosome, RIPK3 becomes auto-phosphorylated and subsequently phosphorylates the pseudokinase MLKL.[7][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[1][9]

This induction of necroptosis is often potentiated by co-treatment with other stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Toll-like receptor (TLR) ligands (e.g., LPS), which activate the upstream signaling pathways leading to RIPK1 activation.[10]

Quantitative Data

The following tables summarize key quantitative data related to the use of Z-VAD-FMK in necroptosis research.

Table 1: Working Concentrations of Z-VAD-FMK for Necroptosis Induction

| Cell Line | Co-stimulus | Z-VAD-FMK Concentration (µM) | Incubation Time | Reference |

| HT-29 | TNF-α (20 ng/mL), SM-164 (50 nM) | 25 | 4-10 hours | [7] |

| L929 | TNF-α | Not specified | Not specified | [8] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) | 20, 40, 80 | 24 hours | [11] |

| Peritoneal Macrophages | LPS (100 ng/mL) | 5, 15, 45 | 24 hours | [11] |

| Hoxb8-derived Macrophages | TNF-α (100 ng/mL) | 20 | 20 hours | [12] |

| A375 | Compound 3u | 30 | 1 hour pre-treatment | [13] |

| Nucleus Pulposus Cells | Compression (1.0 MPa) | 20 | 24-36 hours | [14] |

Table 2: IC50 Values of Z-VAD-FMK for Caspase Inhibition

| Caspase Target | IC50 Value | Reference |

| Pan-caspase | 0.0015 - 5.8 mM (in vitro) | |

| Caspase-8 | 0.70 nM (for z-LEHD-FMK, a related inhibitor) | [6] |

| General Caspases | Low to mid-nanomolar range | [15] |

Experimental Protocols

Detailed methodologies for key experiments involving Z-VAD-FMK to study necroptosis are provided below.

Protocol 1: Induction of Necroptosis in Cell Culture

This protocol describes a general procedure for inducing necroptosis using Z-VAD-FMK in combination with TNF-α.

Materials:

-

Cell line of interest (e.g., HT-29, L929)

-

Complete cell culture medium

-

Z-VAD-FMK (stock solution in DMSO)

-

TNF-α (stock solution in sterile water or PBS with BSA)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

Pre-treatment with Z-VAD-FMK: Pre-treat the cells with the desired final concentration of Z-VAD-FMK (e.g., 20-50 µM) for 30-60 minutes.[12] A vehicle control (DMSO) should be run in parallel.

-

Induction of Necroptosis: Add TNF-α to the cell culture medium at the desired final concentration (e.g., 20-100 ng/mL).[7][12]

-

Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours), depending on the cell line and experimental endpoint.

-

Downstream Analysis: Proceed with downstream assays such as cell viability assessment or western blotting.

Protocol 2: Cell Viability Assays

A. MTT/CCK-8 Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate and treat as described in Protocol 1.

-

At the end of the treatment period, add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 reagent to each well.[9][11]

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer (e.g., DMSO) to each well and incubate for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[9][11]

-

Calculate cell viability as a percentage relative to the untreated control.

B. LDH Release Assay: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes, a hallmark of necroptosis.

Procedure:

-

Culture and treat cells in a multi-well plate as described in Protocol 1.

-

At the end of the incubation period, collect the cell culture supernatant.

-

Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Protocol 3: Western Blotting for Necroptosis Markers

This protocol allows for the detection of key necroptosis-related proteins and their phosphorylation status.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RIPK1, anti-pRIPK1, anti-RIPK3, anti-pRIPK3, anti-MLKL, anti-pMLKL)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total protein levels and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[16]

Protocol 4: Immunoprecipitation of the Necrosome

This protocol allows for the isolation and analysis of the RIPK1-RIPK3-MLKL complex.

Materials:

-

Treated and untreated cell lysates

-

IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Cell Lysis: Lyse cells in IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by western blotting for the presence of RIPK1, RIPK3, and MLKL.[16]

Protocol 5: Measurement of Reactive Oxygen Species (ROS)

ROS production is often associated with necroptosis.

Materials:

-

Treated and untreated cells

-

Fluorescent ROS probe (e.g., DCFH2-DA)

-

Fluorescence microscope or plate reader

Procedure:

-

Treat cells as described in Protocol 1.

-

Towards the end of the treatment period, load the cells with the ROS probe according to the manufacturer's instructions. For example, incubate with DCFH2-DA for a specific time.[10]

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in ROS levels.[10]

Visualizations

The following diagrams illustrate the core signaling pathway of Z-VAD-FMK-induced necroptosis and a typical experimental workflow.

Caption: Z-VAD-FMK induces necroptosis by inhibiting caspase-8.

Caption: Experimental workflow for studying Z-VAD-FMK-induced necroptosis.

Conclusion

Z-VAD-FMK is a powerful and widely used tool for the experimental induction and study of necroptosis. Its ability to inhibit caspases, particularly caspase-8, provides a reliable method to switch the cellular death program from apoptosis to necroptosis. This technical guide offers a foundational understanding and practical protocols for researchers to effectively utilize Z-VAD-FMK in their investigations of this important cell death pathway. Careful consideration of cell type-specific responses and appropriate controls are crucial for obtaining robust and interpretable data.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Z-VAD-FMK and its Effect on Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in the study of apoptosis and inflammation. By binding to the catalytic site of caspases, a family of cysteine proteases central to programmed cell death and inflammatory signaling, Z-VAD-FMK serves as a critical tool for elucidating the roles of these enzymes in various physiological and pathological processes. This technical guide provides a comprehensive overview of the core mechanisms of Z-VAD-FMK, its quantitative effects on inflammatory mediators, detailed experimental protocols for its application, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action: Pan-Caspase Inhibition

Z-VAD-FMK's primary mechanism of action is the irreversible inhibition of a broad range of caspases.[1] Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) in the apoptotic pathway, and inflammatory caspases (e.g., caspase-1, caspase-4, caspase-5) involved in cytokine processing and pyroptosis.[2] Z-VAD-FMK's peptide sequence (Val-Ala-Asp) mimics the caspase cleavage site, allowing it to bind to the enzyme's active site. The fluoromethylketone (FMK) group then forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition.[3]

This broad-spectrum inhibition allows Z-VAD-FMK to block cellular processes that are dependent on caspase activity, most notably apoptosis and inflammation.[1] However, it is important to note that Z-VAD-FMK is a potent inhibitor of most caspases, with the exception of caspase-2.[2]

Data Presentation: Quantitative Effects of Z-VAD-FMK

The following tables summarize the quantitative effects of Z-VAD-FMK on various parameters related to inflammation and cell viability, compiled from multiple studies.

Table 1: Inhibitory Concentration (IC50) of Z-VAD-FMK against Various Caspases

| Caspase Target | IC50 Value | Cell Type/System | Reference |

| Pan-caspase | 0.0015 - 5.8 mM | Tumor cells | [4] |

| Caspase-1 | Potent inhibitor | THP.1 cells | [5] |

| Caspase-3 | Potent inhibitor | THP.1 cells | [5] |

| Caspase-8 | 50 nM | In vitro assay | [6] |

| Caspase-10 | 520 nM | In vitro assay | [6] |

Table 2: Effect of Z-VAD-FMK on Cytokine Production in In Vitro Models

| Cell Type | Stimulus | Z-VAD-FMK Concentration | Cytokine | Percent Inhibition/Reduction | Reference |

| RAW 264.7 | LPS (200 ng/ml) | 100 µM | TNF-α | ~50% | [5] |

| RAW 264.7 | LPS (200 ng/ml) | 100 µM | IL-6 | ~60% | [5] |

| RAW 264.7 | LPS (100 ng/ml) | Not specified | IL-1β, IL-6, COX2 | Significant reduction in gene expression | [7] |

| Primary Mouse DCs | LPS (5 ng/ml) + β-TCP (100 µg/ml) | 20 µM | IL-1β | ~100% | [7] |

| Primary Mouse Macrophages | LPS (5 ng/ml) + β-TCP (100 µg/ml) | 20 µM | IL-1β | ~100% | [7] |

| Human T cells | Anti-CD3 + Anti-CD28 | 100 µM | Proliferation | Significant inhibition | [8] |

Table 3: Effect of Z-VAD-FMK on Cytokine Production in In Vivo Models

| Animal Model | Condition | Z-VAD-FMK Dosage | Cytokine | Outcome | Reference |

| Mice | LPS-induced endotoxic shock | 20 µg/g body weight (i.p.) | TNF-α, IL-12, IL-6 | Significant reduction in serum levels | [9] |

| Mice | Cecal Ligation and Puncture (CLP) sepsis | 0.5 mg/mouse (i.p.) | HMGB1, IL-6, KC, MIP-2 | Significant reduction in serum levels | [5] |

| Mice | LPS-induced acute lung injury | Not specified | IL-1β | No effect on serum levels | [10] |

Table 4: Effect of Z-VAD-FMK on Cell Viability

| Cell Line | Apoptotic Stimulus | Z-VAD-FMK Concentration | Assay | Outcome | Reference |

| C2C12 myoblasts | Atorvastatin/Simvastatin | Not specified | MTT | Significantly increased viability | [11] |

| HeLa cells | Sendai Virus F | Not specified | MTT | Increased viability | [12] |

| Human Granulosa Cells | Etoposide (50 µg/ml) | 50 µM | WST-1, FACS | Protective effect, increased viable cells | [13] |

Signaling Pathways Modulated by Z-VAD-FMK

Z-VAD-FMK's primary role is the inhibition of caspase-dependent signaling pathways. However, this inhibition can also lead to the activation of alternative cell death pathways.

Apoptosis Signaling Pathway

Z-VAD-FMK effectively blocks both the extrinsic and intrinsic pathways of apoptosis by inhibiting initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7). This prevents the cleavage of key cellular substrates, such as PARP, and the subsequent dismantling of the cell.

Caption: Z-VAD-FMK inhibits initiator and executioner caspases in apoptosis.

Necroptosis Signaling Pathway

In certain cellular contexts, particularly in response to stimuli like TNF-α or LPS, the inhibition of caspase-8 by Z-VAD-FMK can divert the signaling pathway towards necroptosis, a form of programmed necrosis.[9] This pathway is mediated by the kinases RIPK1 and RIPK3, and the pseudokinase MLKL.

Caption: Z-VAD-FMK-mediated caspase-8 inhibition can induce necroptosis.

Inflammasome Signaling Pathway

Inflammasomes are multiprotein complexes that, upon activation, lead to the cleavage and activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. Z-VAD-FMK, as a potent caspase-1 inhibitor, can block this process.[2]

Caption: Z-VAD-FMK inhibits inflammasome-mediated cytokine processing.

Experimental Protocols

The following are detailed methodologies for key experiments involving Z-VAD-FMK.

In Vitro Cell Viability Assay (MTT/WST-1)

Objective: To assess the effect of Z-VAD-FMK on cell viability in the presence of an apoptotic or inflammatory stimulus.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Z-VAD-FMK (stock solution in DMSO)

-

Apoptotic/inflammatory stimulus

-

96-well plates

-

MTT or WST-1 reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[9]

-

Pre-treat cells with the desired concentration of Z-VAD-FMK (typically 10-100 µM) for 1-2 hours. Include a vehicle control (DMSO).[3]

-

Add the apoptotic or inflammatory stimulus to the wells.

-

Incubate for the desired time period (e.g., 24-48 hours).

-

Add 10 µl of MTT (5 mg/ml) or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[9]

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[9]

Western Blot for PARP and Caspase Cleavage

Objective: To detect the inhibition of caspase-mediated cleavage of substrates like PARP.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Protocol:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[13]

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[14]

-

Separate proteins on an 8-12% SDS-PAGE gel.[14]

-

Transfer proteins to a PVDF membrane.[14]

-

Block the membrane in blocking buffer for 1 hour at room temperature.[3]

-

Incubate the membrane with primary antibodies overnight at 4°C.[3]

-

Wash the membrane three times with TBST.[3]

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Wash the membrane three times with TBST.[3]

-

Detect protein bands using an ECL substrate and an imaging system.[14]

ELISA for Cytokine Measurement

Objective: To quantify the concentration of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in cell culture supernatants or serum.

Materials:

-

Cell culture supernatants or serum samples

-

Commercially available ELISA kit for the cytokine of interest

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

-

Add 100 µL of standard or sample to each well of the pre-coated plate and incubate for 1-2 hours at 37°C.

-

Aspirate and wash the wells 3-5 times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at 37°C.

-

Aspirate and wash the wells.

-

Add 100 µL of HRP-conjugated streptavidin and incubate for 30 minutes at 37°C.

-

Aspirate and wash the wells.

-

Add 90 µL of substrate solution and incubate for 10-20 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm immediately.

In Vivo Endotoxic Shock Model

Objective: To evaluate the effect of Z-VAD-FMK on systemic inflammation in a mouse model of endotoxemia.

Materials:

-

6-8 week old mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS)

-

Z-VAD-FMK

-

Saline

Protocol:

-

Randomly assign mice to different treatment groups.

-

Pre-treat mice with Z-VAD-FMK (e.g., 5, 10, or 20 µg/g of body weight) or vehicle (saline) via intraperitoneal (i.p.) injection 2 hours prior to LPS challenge.[9]

-

Induce endotoxic shock by i.p. injection of LPS (e.g., 10 µg/g of body weight).[9]

-

Collect serum samples at desired time points (e.g., 6 hours) for cytokine analysis by ELISA.[9]

-

Harvest organs (e.g., liver, lungs) at later time points (e.g., 12 hours) for histological analysis.[9]

Experimental Workflow and Controls

A typical workflow for investigating the effects of Z-VAD-FMK involves a series of in vitro and in vivo experiments to elucidate its impact on a specific inflammatory process.

Caption: A typical experimental workflow for studying the effects of Z-VAD-FMK.

Off-Target Effects and Negative Controls

While Z-VAD-FMK is a powerful tool, it is essential to be aware of its potential off-target effects. It has been shown to inhibit other cysteine proteases like cathepsins and also the enzyme N-glycanase 1 (NGLY1), which can induce autophagy.[15][16][17]

To ensure the observed effects are due to caspase inhibition, appropriate negative controls should be used. A commonly used negative control is Z-FA-FMK, a structurally similar peptide that does not inhibit caspases.[18] This helps to distinguish between caspase-dependent effects and non-specific effects of the FMK chemical group.

Conclusion

Z-VAD-FMK remains an indispensable tool for researchers investigating the role of caspases in inflammation and cell death. Its broad-spectrum inhibitory activity allows for the definitive determination of caspase dependency in a wide range of biological processes. However, a thorough understanding of its mechanism of action, potential for inducing alternative cell death pathways like necroptosis, and its off-target effects are crucial for the accurate interpretation of experimental results. By employing the detailed protocols and considering the appropriate controls outlined in this guide, researchers can effectively utilize Z-VAD-FMK to advance our understanding of inflammatory diseases and develop novel therapeutic strategies.

References

- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. benchchem.com [benchchem.com]

- 4. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protection from Lethal Apoptosis in Lipopolysaccharide-Induced Acute Lung Injury in Mice by a Caspase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Z-VAD-FMK: An In-depth Technical Guide to a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor widely utilized in apoptosis research.[1][2] By targeting the catalytic site of caspases, a family of cysteine proteases that are the central executioners of programmed cell death, Z-VAD-FMK serves as a critical tool for elucidating the mechanisms of apoptosis and other cellular processes.[3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of Z-VAD-FMK.

Chemical Properties of Z-VAD-FMK

Z-VAD-FMK is a synthetic tripeptide composed of Valine, Alanine, and a C-terminal Aspartic acid residue modified with a fluoromethylketone (FMK) group. The N-terminus is protected by a benzyloxycarbonyl (Z) group.[3] The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[1]

| Property | Value |

| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone |

| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, ZVAD(OMe)-FMK |

| Molecular Formula | C₂₂H₃₀FN₃O₇ |

| Molecular Weight | 467.5 g/mol [4] |

| Appearance | White to off-white solid or translucent film |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 20 mM)[4] |

| Storage | Store lyophilized powder at -20°C. Reconstituted stock solutions in DMSO are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. |

Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor of a broad spectrum of caspases.[4] Caspases are synthesized as inactive zymogens (pro-caspases) and are activated via proteolytic cleavage during apoptosis. Activated caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The fluoromethylketone group of Z-VAD-FMK forms a covalent thioether bond with the cysteine residue in the active site of the caspase, thereby irreversibly inactivating the enzyme.[3] This prevents the downstream activation of effector caspases and the subsequent cleavage of cellular targets, effectively halting the apoptotic process.

Signaling Pathway Inhibition

Z-VAD-FMK broadly inhibits both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis by targeting the initiator and executioner caspases common to both.

References

Z-VAD-FMK as a Tool for Studying Cell Death: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cornerstone tool in the field of cell death research. As a potent, cell-permeable, and irreversible pan-caspase inhibitor, it is widely employed to dissect the molecular mechanisms of apoptosis and distinguish it from other forms of programmed cell death.[1][2][3] This guide provides a comprehensive technical overview of Z-VAD-FMK, detailing its mechanism of action, target specificity, and critical off-target effects. Furthermore, it offers detailed experimental protocols and quantitative data to aid researchers in its effective application, ensuring robust and reproducible results.

Mechanism of Action

Z-VAD-FMK functions by irreversibly binding to the catalytic site of caspases, a family of cysteine proteases that are the central executioners of apoptosis.[2][4] The inhibitor is a synthetic tripeptide (Val-Ala-Asp) designed to mimic the natural caspase cleavage site, providing it with broad-spectrum activity.[3] The C-terminal fluoromethylketone (FMK) group forms a covalent thioether bond with the cysteine residue in the active site of the caspase, leading to permanent inactivation of the enzyme.[3][5] Additionally, the peptide is O-methylated on the aspartic acid residue, a modification that enhances its chemical stability and cell permeability, allowing it to efficiently access its intracellular targets.[4][5]

By inhibiting both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), Z-VAD-FMK effectively halts the downstream signaling cascade that culminates in the biochemical and morphological hallmarks of apoptosis, such as the cleavage of poly (ADP-ribose) polymerase (PARP) and DNA fragmentation.[2]

Target Specificity and Quantitative Data

Z-VAD-FMK exhibits broad but not absolute specificity across the caspase family. It potently inhibits most human caspases, including -1, -3, -4, -5, -6, -7, -8, -9, and -10, as well as murine caspases such as -1, -3, and -11.[3][6] A notable exception is human caspase-2, against which Z-VAD-FMK demonstrates weak inhibitory activity.[3][5][6] This broad-spectrum activity makes it a powerful tool for determining the general involvement of caspases in a cellular process.

Table 1: Target Specificity of Z-VAD-FMK

| Caspase Family | Specific Targets (Human) | Potency | Reference |

|---|---|---|---|

| Inflammatory | Caspase-1, -4, -5 | Potent Inhibitor | [3][6] |

| Apoptotic (Initiator) | Caspase-8, -9, -10 | Potent Inhibitor | [3][6] |

| Apoptotic (Executioner) | Caspase-3, -6, -7 | Potent Inhibitor | [3][6] |

| Apoptotic (Initiator) | Caspase-2 | Weak Inhibitor |[5][6] |

The effective concentration of Z-VAD-FMK is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[1] It is crucial to empirically determine the optimal concentration for each experimental system.

Table 2: Reported Working Concentrations of Z-VAD-FMK

| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Notes | Reference |

|---|---|---|---|---|---|

| Jurkat | Apoptosis Assay | 20 | Concurrent with stimulus | Suggested for anti-Fas mAb-treated cells. | [1][4] |

| Jurkat | Apoptosis Assay | 50 | Co-incubated for 5 hrs | Used to inhibit staurosporine-induced apoptosis. | [7] |

| THP.1 | Apoptosis Assay | 10 | Concurrent with stimulus | Inhibits apoptosis and PARP protease activity. | [1][8] |

| HL60 | Apoptosis Assay | 50 - 200 | 2 hrs pre-incubation | Blocks camptothecin-induced DNA fragmentation. | [1][8][9] |

| Human Granulosa Cells | Apoptosis Assay | 50 | 48 hrs | Protective against etoposide-induced apoptosis. | [10] |

| Macrophages (BMDM) | Necroptosis Induction | 20 - 80 | 30 min pre-incubation | Used with LPS to induce necroptosis. | [11] |

| C2C12 Myoblasts | Cell Viability (MTT) | Not specified | 24 - 120 hrs | Increased viability of myotubes treated with statins. |[12] |

Note on DMSO Concentration: Z-VAD-FMK is dissolved in DMSO. It is imperative to maintain a final DMSO concentration that is non-toxic to the cells, typically below 1.0% (v/v), and to include a vehicle-only control group in all experiments.[1][2]

Differentiating Cell Death Pathways

While Z-VAD-FMK is a classic tool for inhibiting apoptosis, its most powerful application lies in distinguishing between different cell death modalities. By blocking the primary apoptotic pathway, it can reveal or even trigger alternative routes of cellular demise, such as necroptosis or pyroptosis.

-

Necroptosis: This is a form of programmed necrosis, or inflammatory cell death, that is regulated by a signaling pathway dependent on receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).[13] In many cell types, caspase-8 acts as a negative regulator of the necroptotic pathway by cleaving and inactivating RIPK1. When caspase-8 is inhibited by Z-VAD-FMK, this suppression is lifted. In the presence of stimuli like TNF-α or Toll-like receptor agonists, cells can be shunted from an apoptotic to a necroptotic death pathway.[13] This makes the combination of Z-VAD-FMK with a necroptosis inhibitor (like Necrostatin-1) a key strategy to identify necroptotic cell death.

-

Pyroptosis: This is a highly inflammatory form of cell death crucial for host defense against pathogens.[14] It is executed by inflammatory caspases, primarily caspase-1 in the canonical pathway and caspase-11 (in mice) or caspase-4/5 (in humans) in the non-canonical pathway.[6][14] These caspases cleave Gasdermin D (GSDMD), releasing an N-terminal fragment that forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[14][15] Z-VAD-FMK potently inhibits these inflammatory caspases, thereby blocking GSDMD cleavage and effectively halting pyroptosis.[14][16]

Off-Target Effects and Limitations

Despite its utility, researchers must be aware of Z-VAD-FMK's limitations and potential off-target effects to avoid misinterpretation of data.

-

Induction of Autophagy: Z-VAD-FMK has been shown to be an inhibitor of peptide:N-glycanase (NGLY1), an enzyme involved in ER-associated degradation (ERAD).[17][18] Inhibition of NGLY1 can induce cellular autophagy, an effect independent of its caspase-inhibitory properties.[17][18][19] This is a critical consideration, as it can complicate studies where autophagy is a variable. The alternative pan-caspase inhibitor Q-VD-OPh does not appear to share this off-target effect on NGLY1.[17][18]

-

Other Protease Inhibition: At higher concentrations, Z-VAD-FMK may exhibit inhibitory activity against other cysteine proteases, such as cathepsins and calpains.[18]

-

Induction of Necrosis/Necroptosis: As previously discussed, by blocking apoptosis, Z-VAD-FMK can actively promote necroptosis or other forms of necrotic cell death in certain cell types and conditions, which can be detrimental in some experimental models.[20]

-

T-Cell Proliferation: Studies have shown that Z-VAD-FMK can be immunosuppressive in vitro, inhibiting T-cell proliferation without blocking the processing of caspases associated with T-cell activation.[21][22]

-

Paradoxical Effects: In some specific contexts, such as in etoposide-treated mouse embryonic fibroblasts, Z-VAD-FMK has been observed to paradoxically increase caspase-9 activity and accelerate p53-dependent apoptosis, highlighting its complex and cell-type-dependent effects.[23]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and application of Z-VAD-FMK in common cell death assays.

Preparation of Z-VAD-FMK Stock Solution

Materials:

-

Z-VAD-FMK powder (MW: 467.5 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, single-use microcentrifuge tubes

Protocol:

-

Bring the vial of Z-VAD-FMK powder to room temperature before opening to prevent condensation.

-

To prepare a 20 mM stock solution, reconstitute 1 mg of Z-VAD-FMK powder in 107 µL of anhydrous DMSO.[2]

-

Vortex gently until the powder is completely dissolved. The solution should be clear.

-

Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.[2][7]

-

Store the aliquots at -20°C. The stock solution is stable for up to 6 months.[2]

Protocol 1: Cell Viability Assay (MTT or WST-1)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to quantify the protective effect of Z-VAD-FMK against a cytotoxic stimulus.

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare treatment media. Dilute the Z-VAD-FMK stock solution in fresh cell culture medium to the desired final concentration (e.g., 10-100 µM). Prepare media with the apoptotic inducer and a vehicle control (DMSO at the same final concentration).

-

Remove the old medium and add the treatment media to the wells as per the experimental design (e.g., Untreated, Vehicle Control, Stimulus Only, Stimulus + Z-VAD-FMK, Z-VAD-FMK Only).

-

Incubate the plate for a duration appropriate for the chosen apoptotic inducer (e.g., 24-72 hours).[12]

-

At the end of the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) or WST-1 reagent to each well.[2]

-

Incubate the plate for 2-4 hours at 37°C.[2]

-

If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or a dedicated buffer) to each well and incubate for 15-30 minutes to dissolve the formazan (B1609692) crystals.[2]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated or vehicle control.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol:

-

Seed cells in a 6-well plate and treat them as described in the general workflow (Figure 3).

-

After the incubation period, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA, neutralize, and combine with the supernatant containing floating cells.

-

Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.

-

Wash the cell pellet once with 1 mL of cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add an additional 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry. A reduction in the Annexin V+/PI- and Annexin V+/PI+ populations in the "Stimulus + Z-VAD-FMK" group compared to the "Stimulus Only" group indicates inhibition of apoptosis.

Protocol 3: Fluorometric Caspase-3/7 Activity Assay

This assay directly measures the activity of executioner caspases in cell lysates to confirm their inhibition by Z-VAD-FMK.

Materials:

-

Cell Lysis Buffer

-

Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

96-well black, clear-bottom microplate

-

Fluorometer

Protocol:

-

Treat and harvest cells as previously described.

-

Prepare cell lysates by resuspending the cell pellet in ice-cold Cell Lysis Buffer and incubating on ice for 10-30 minutes.[5]

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube and determine the protein concentration of each lysate.

-

In a 96-well black microplate, add 20-50 µg of protein from each lysate to individual wells. Adjust the total volume with Protease Assay Buffer.

-

Prepare a reaction master mix by diluting the Ac-DEVD-AMC substrate in Protease Assay Buffer to the desired final concentration (e.g., 20 µM).[5]

-

Initiate the reaction by adding the substrate mix to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) kinetically over 1-2 hours or as an endpoint reading. A significant decrease in fluorescence in lysates from Z-VAD-FMK-treated cells confirms caspase inhibition.

Protocol 4: Western Blotting for Caspase and PARP Cleavage

This technique provides visual evidence of the inhibition of the apoptotic cascade by assessing the cleavage status of key proteins.

Protocol:

-

Prepare cell lysates from treated cells as described in Protocol 5.4, using a suitable lysis buffer (e.g., RIPA buffer).[10]

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on an appropriate percentage acrylamide (B121943) gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and/or cleaved PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. A reduction or absence of the cleaved caspase-3 and cleaved PARP bands in Z-VAD-FMK-treated samples indicates effective inhibition of apoptosis.[10]

Conclusion